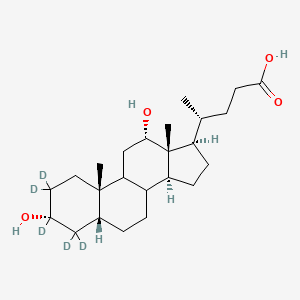

Deoxycholic Acid-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deoxycholic Acid-d5, also known as [2H5]-Deoxycholic Acid, is a deuterium-labeled derivative of deoxycholic acid. It is a secondary bile acid that is produced by the intestinal bacteria from cholic acid. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the deoxycholic acid molecule. This labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Deoxycholic Acid-d5 involves the introduction of deuterium into the deoxycholic acid molecule. This can be achieved through several chemical reactions, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in deoxycholic acid with deuterium atoms using deuterated solvents and catalysts.

Deuterium Gas Exposure: Deoxycholic acid can be exposed to deuterium gas under specific conditions to achieve deuteration.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon to facilitate the exchange of hydrogen with deuterium.

Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

化学反応の分析

Types of Reactions: Deoxycholic Acid-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form keto derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Deuterated solvents like deuterated chloroform and deuterated methanol.

Major Products:

Keto Derivatives: Formed through oxidation.

Hydroxy Derivatives: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

科学的研究の応用

Pharmacological Applications

Fat Reduction Treatments:

Deoxycholic acid is primarily recognized for its application in the cosmetic field for non-surgical fat reduction. In clinical settings, formulations containing deoxycholic acid, such as Kybella (in the U.S.) and Belkyra (in Canada), have been approved for reducing submental fat (double chin). Deoxycholic acid-d5 can be used in pharmacokinetic studies to trace the metabolism and distribution of deoxycholic acid in adipose tissues post-injection, providing insights into its efficacy and safety profiles .

Research on Mechanisms:

Studies have utilized this compound to investigate the mechanisms of action by which deoxycholic acid induces adipocytolysis. The compound disrupts adipocyte membranes, leading to the release of stored fats and subsequent macrophage recruitment for tissue remodeling. By using deuterated forms, researchers can track metabolic pathways more accurately through mass spectrometry techniques, allowing for a better understanding of how these compounds affect lipid metabolism .

Biochemical Research

Metabolic Studies:

this compound serves as a valuable tool in metabolic studies examining bile acid signaling pathways and their effects on lipid metabolism. The incorporation of deuterium allows for precise tracking in metabolic flux analysis, enabling researchers to elucidate the roles of bile acids in cholesterol homeostasis and energy expenditure .

Drug Interaction Studies:

In pharmacokinetic studies involving drug interactions, this compound can help determine how co-administered drugs affect the absorption and metabolism of bile acids. For instance, research has indicated that certain medications may alter the pharmacokinetics of bile acids, impacting their therapeutic efficacy .

Clinical Research Applications

Safety and Tolerability Assessments:

Clinical trials assessing the safety and tolerability of deoxycholic acid injections often utilize isotopically labeled compounds like this compound to monitor pharmacokinetic parameters. This allows for a detailed assessment of systemic exposure and potential adverse effects associated with treatment .

Longitudinal Studies:

this compound can be employed in longitudinal studies to evaluate long-term outcomes following treatment with deoxycholic acid formulations. By analyzing samples over time, researchers can gain insights into the persistence of effects and any delayed adverse reactions that may occur post-treatment .

Data Tables

Case Studies

Case Study 1: Efficacy in Fat Reduction

A clinical trial involving Kybella demonstrated that patients receiving injections of deoxycholic acid showed significant reductions in submental fat after multiple treatments. The use of this compound allowed researchers to accurately track the compound's distribution and metabolism within adipose tissues, confirming its role in effective fat reduction strategies.

Case Study 2: Pharmacokinetics in Drug Interaction

In a study assessing the interaction between statins and bile acids, researchers utilized this compound to determine how statin administration altered the pharmacokinetics of bile acids. The findings indicated that statins significantly increased systemic exposure to bile acids, highlighting important considerations for concurrent therapy.

作用機序

Deoxycholic Acid-d5 exerts its effects by interacting with bile acid receptors and pathways. The primary mechanism involves:

Emulsification of Fats: this compound emulsifies dietary fats in the intestine, aiding in their absorption.

Adipocytolysis: When injected, it disrupts the cell membranes of adipocytes, leading to the destruction of fat cells. This process involves the activation of macrophages to clear the adipose tissue remnants.

類似化合物との比較

Deoxycholic Acid: The non-deuterated form of Deoxycholic Acid-d5.

Chenodeoxycholic Acid: Another bile acid with similar properties but different molecular structure.

Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones and liver diseases.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of metabolic pathways. The presence of deuterium atoms also enhances the stability of the compound, making it more resistant to metabolic degradation compared to its non-deuterated counterpart.

特性

CAS番号 |

52840-14-9 |

|---|---|

分子式 |

C24H40O4 |

分子量 |

397.6 g/mol |

IUPAC名 |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,16D |

InChIキー |

KXGVEGMKQFWNSR-ANCDPKSQSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

異性体SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)([2H])[2H])O |

正規SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

同義語 |

3α,12α-Dihydroxy-5β-cholanic Acid-d5; 3α,12α-Dihydroxy-5β-cholanoic Acid-d5; 3α,12α-Dihydroxycholanic Acid-d5; 5β-Cholanic Acid-3α,12α-diol-d5; 5β-Deoxycholic Acid-d5; 7-Deoxycholic Acid-d5; Cholerebic-d5; Cholorebic-d5; Degalol-d5; Deoxycholatic Aci |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。